REACTION_CXSMILES
|
C[O:2][C:3]([O:7][Si](C)(C)C)=[C:4]([CH3:6])[CH3:5].C([N+](CCCC)(CCCC)CCCC)CCC.[C:29]([O:34][Si](C)(C)C)(=[O:33])[C:30]([CH3:32])=[CH2:31].[C:39]([O:44][CH2:45][CH2:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)(=[O:43])[C:40]([CH3:42])=[CH2:41].C(O)(=O)C(C)=C.[CH2:59]([O:61][CH:62]([OH:71])[CH2:63][O:64][CH2:65][CH2:66][O:67][CH2:68][CH2:69][OH:70])[CH3:60].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:3]([OH:7])(=[O:2])[C:4]([CH3:6])=[CH2:5].[C:39]([O:44][CH2:45][CH2:46][C:47]1[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=1)(=[O:43])[C:40]([CH3:42])=[CH2:41].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31].[CH3:60][CH2:59][O:61][CH:62]([OH:71])[CH2:63][O:64][CH2:65][CH2:66][O:67][CH2:68][CH2:69][OH:70] |f:4.5,6.7,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
Name
|
b-2-phenylethyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
b-ethoxytriethylene glycol methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.04 mL
|
Type
|
reactant
|
Smiles
|
COC(=C(C)C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
four
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
37.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC=C1
|
Name
|
ethoxytriethylene glycol methacrylate
|
Quantity
|
24.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O.C(C)OC(COCCOCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the course of the addition the temperature of the reaction mixture
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
to rise to 44° C.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
purified by passage over a column of basic alumina under argon)
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise from an addition funnel
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual polymer was dried for 48 hr in a vacuum oven at 80° C.
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |